molecular formula C22H19ClN2O6 B011846 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate CAS No. 109523-92-4

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate

Cat. No. B011846
CAS RN: 109523-92-4
M. Wt: 442.8 g/mol
InChI Key: NBZCUVOXUQYPKO-UHFFFAOYSA-N
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Description

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate, also known as IMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IMC is a molecule that belongs to the family of imidazole derivatives and has a biphenyl core structure.

Mechanism of Action

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate acts as an allosteric modulator of the adenosine A2A receptor, which means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand. This binding enhances the affinity of the receptor for the endogenous ligand, leading to an increase in the downstream signaling pathways. This mechanism of action makes 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of blood pressure, and the inhibition of platelet aggregation. These effects make 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate a potential candidate for the treatment of various diseases, including Parkinson's disease, hypertension, and thrombosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate in lab experiments is its high specificity for the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the research on 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate, including the development of more potent and selective ligands for the adenosine A2A receptor, the investigation of the role of this receptor in various neurological disorders, and the development of new therapeutic strategies based on the modulation of this receptor. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate in vivo is necessary to determine its potential as a drug candidate.

Synthesis Methods

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate can be synthesized using a multistep process that involves the reaction of 4-bromobiphenyl with imidazole and sodium hydride to form 4-(imidazolyl)biphenyl. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to form 4-(imidazolylacetoxymethyl)biphenyl. Finally, the product is treated with maleic acid to form the hydrogen maleate salt of 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate.

Scientific Research Applications

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate has various scientific research applications due to its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cell signaling and are involved in various physiological processes. 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. This makes 4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate a potential candidate for the treatment of Parkinson's disease, which is characterized by a decrease in dopamine levels in the brain.

properties

CAS RN

109523-92-4

Product Name

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate

Molecular Formula

C22H19ClN2O6

Molecular Weight

442.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate

InChI

InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NBZCUVOXUQYPKO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O

synonyms

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate

Origin of Product

United States

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